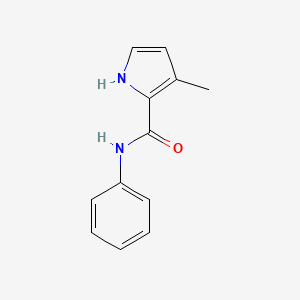![molecular formula C7H6N4O B8517642 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine](/img/structure/B8517642.png)
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an oxirane (epoxide) group attached at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine typically involves the cycloaddition of azides with nitriles, a common method for preparing tetrazole derivatives . One approach involves the reaction of 2-azidopyridine with an epoxide under thermal or photochemical conditions . The reaction conditions often require the use of catalysts such as copper or other transition metals to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency . Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, is considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Nucleophiles such as amines, thiols, or alcohols are often used in substitution reactions .
Major Products
The major products formed from these reactions include diols, amines, and various substituted tetrazolo[1,5-a]pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the modification of proteins . The tetrazole ring can interact with metal ions and other biomolecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrazole-fused heterocycles such as:
- Tetrazolo[1,5-a]pyrimidines
- Tetrazolo[1,5-a]pyrazines
- Tetrazolo[1,5-a]pyridazines
Uniqueness
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is unique due to the presence of the epoxide group, which imparts additional reactivity and potential for covalent modification of biological targets. This distinguishes it from other tetrazole-fused heterocycles that lack this functional group .
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2/t6-/m0/s1 |
Clave InChI |
TVXRYHYPEULSPZ-LURJTMIESA-N |
SMILES isomérico |
C1[C@H](O1)C2=CN3C(=NN=N3)C=C2 |
SMILES canónico |
C1C(O1)C2=CN3C(=NN=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8517612.png)

methyl}-4-methylpyridine](/img/structure/B8517615.png)



![4-[N-(2-Methoxyethyl)-N-(methyl)sulphamoyl]aniline](/img/structure/B8517643.png)
![7-Hydroxy-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B8517654.png)
![2-Bromo-1-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)ethanone](/img/structure/B8517666.png)
